Ruthenium(IV) oxide hydrate

Descripción

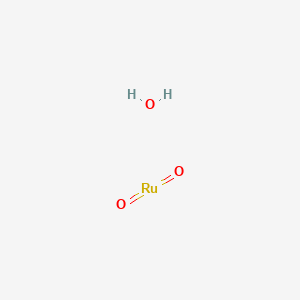

Structure

2D Structure

Propiedades

IUPAC Name |

dioxoruthenium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O.2O.Ru/h1H2;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGEKTVAHFDQHBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O=[Ru]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00583444 | |

| Record name | Dioxoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32740-79-7 | |

| Record name | Dioxoruthenium--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00583444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ruthenium(IV) oxide hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sol-Gel Synthesis of Ruthenium(IV) Oxide Hydrate for High-Performance Supercapacitors: A Technical Guide

An in-depth technical guide on the sol-gel synthesis of Ruthenium(IV) oxide hydrate (B1144303) for supercapacitors, intended for researchers, scientists, and drug development professionals.

Abstract

Ruthenium(IV) oxide hydrate (RuO₂·xH₂O) is a leading pseudocapacitive material capable of delivering exceptionally high specific capacitance, making it a subject of intense research for supercapacitor applications. Among various synthesis techniques, the sol-gel method offers unparalleled control over the material's stoichiometry, homogeneity, and nanostructure at relatively low processing temperatures. This guide provides a comprehensive overview of the sol-gel synthesis of RuO₂·xH₂O, detailing the underlying chemistry, experimental protocols, and the critical influence of synthesis parameters on the final material's properties and electrochemical performance. Quantitative data from key studies are summarized in comparative tables, and process workflows are visualized to provide a clear and practical resource for researchers in the field.

Introduction

Supercapacitors, also known as ultracapacitors, are energy storage devices that bridge the gap between conventional dielectric capacitors and batteries, offering high power density, rapid charge-discharge cycles, and exceptional longevity.[1] Their performance is largely dictated by the electrode material. While carbon-based materials store charge via an electric double-layer capacitance (EDLC) mechanism, pseudocapacitive materials like Ruthenium(IV) oxide (RuO₂) utilize fast and reversible Faradaic reactions at the electrode surface, leading to significantly higher energy densities.[1][2]

Hydrated ruthenium oxide (RuO₂·xH₂O), in particular, has been shown to exhibit specific capacitance values far exceeding those of its anhydrous, crystalline counterpart.[2][3] The sol-gel process is an exceptionally versatile "wet-chemical" technique for producing RuO₂·xH₂O. It facilitates the formation of a porous, homogeneous, and highly hydrated amorphous structure, which is crucial for achieving superior capacitive performance.[4][5] This method allows for precise control over particle size and morphology, which is essential for maximizing the electrochemically active surface area.[5]

The Sol-Gel Process for RuO₂·xH₂O

The sol-gel synthesis of RuO₂·xH₂O involves the transition of a colloidal solution (sol) of precursors into an integrated, porous network (gel). The process is generally driven by hydrolysis and condensation reactions of a ruthenium precursor, typically ruthenium(III) chloride (RuCl₃·xH₂O), in a liquid medium.

The fundamental steps are:

-

Hydrolysis: The ruthenium precursor reacts with water, replacing ligands (e.g., Cl⁻) with hydroxyl groups (OH⁻).

-

Condensation: The hydroxylated species polymerize to form Ru-O-Ru bridges, releasing water molecules and creating a three-dimensional oxide network that constitutes the gel.

The rate of these reactions and the structure of the resulting gel can be finely tuned by controlling parameters such as pH, temperature, precursor concentration, and solvent.

General Experimental Workflow

The sol-gel synthesis follows a logical progression from precursor solution to the final, functional material. The key stages, including precursor dissolution, gelation via pH adjustment, and subsequent thermal treatment, are critical for defining the material's properties.

Caption: A diagram illustrating the typical workflow for synthesizing RuO₂·xH₂O via the sol-gel method.

Detailed Experimental Protocols

The versatility of the sol-gel method has led to several variations tailored to produce different morphologies, from nanoparticles to thin films.

Protocol A: Aqueous Sol-Gel Precipitation for Nanoparticles

This common method yields amorphous, hydrated RuO₂ nanoparticles. The protocol is adapted from the procedure described by M.S. Anu and colleagues.[6]

-

Precursor Solution: Prepare a 0.1 M solution of ruthenium(III) chloride (RuCl₃·xH₂O) in 100 mL of deionized water.

-

pH Adjustment: While vigorously stirring the precursor solution, slowly inject a 1 M sodium hydroxide (B78521) (NaOH) solution at a controlled rate (e.g., 0.5 cm³/min) until the pH of the solution reaches 7.0.[6] This neutralization step initiates the hydrolysis and condensation, forming a dark precipitate of ruthenium hydroxide, Ru(OH)₃.

-

Aging: Allow the mixed solution to stir for an additional 12 hours to ensure the completion of the gelation process.[6]

-

Purification: Centrifuge the resulting suspension and wash the precipitate multiple times with deionized water to remove residual salts, such as NaCl.

-

Drying: Dry the purified sample in a vacuum oven at 120°C for 12 hours to obtain a fine powder.[6]

-

Annealing: Anneal the dried powder in a furnace under vacuum or an inert atmosphere. A typical temperature is 150°C for several hours, which preserves the hydrated, amorphous structure crucial for high capacitance.[6][7]

Protocol B: Template-Assisted Synthesis for Nanowires

This method uses a porous membrane to direct the growth of RuO₂ into one-dimensional nanowires, which can improve electrode architecture and ion transport. This protocol is based on work from C.S. Fazi et al.[8][9]

-

Sol Preparation: Dissolve 0.42 g of RuCl₃·xH₂O in 3.5 mL of 200-proof ethanol (B145695) and stir for 1-2 hours until a homogeneous solution is formed.[8][9]

-

Template Impregnation: Using vacuum filtration, pass the sol through a polycarbonate template membrane (e.g., 200 nm pore diameter). This fills the pores of the template with the ruthenium precursor.[8][9]

-

Gelation: Expose the impregnated template to propylene (B89431) oxide vapor, which acts as a gelation agent, turning the template's color from red-brown to black as hydrous RuO₂ forms within the pores.[8]

-

Template Removal: Heat the template in a furnace to a high temperature (e.g., 600°C for 30 minutes) to simultaneously crystallize the RuO₂ and burn off the polycarbonate template, leaving behind freestanding nanowires.[8] Note that this high temperature will result in crystalline, less-hydrated RuO₂. For supercapacitor applications, a lower-temperature template removal method would be necessary to preserve the amorphous, hydrous state.

Protocol C: Thin Film Deposition via Spin Coating

This technique is used to deposit a thin, uniform film of RuO₂ directly onto a conductive substrate, which can then be used as an electrode. The protocol is adapted from S. B. Gaikwad et al.[10]

-

Sol Preparation: Prepare a 0.01 M solution of RuCl₃·xH₂O in a suitable solvent and allow it to age for 24 hours to form a gel.[10]

-

Deposition: Place a few drops of the gel onto a stainless steel substrate. Spin the substrate at a high speed (e.g., 3000 rpm) to spread the gel into a thin, uniform film.[10]

-

Annealing: Anneal the coated substrate at a specific temperature. The original study used 900°C to achieve a crystalline tetragonal phase, but for supercapacitor use, a much lower temperature (<200°C) would be required.[10]

-

Multi-layering: Repeat the deposition and annealing steps to increase the film thickness and active material loading.[10]

Influence of Synthesis Parameters on Material Properties

The electrochemical performance of sol-gel derived RuO₂·xH₂O is highly sensitive to the synthesis conditions, particularly the final annealing temperature. This step governs the trade-off between protonic conductivity (facilitated by water content) and electronic conductivity (facilitated by crystallinity).

Caption: The critical trade-off controlled by annealing temperature in RuO₂·xH₂O synthesis.

As shown in the diagram, low-temperature annealing (typically 150-175°C) is optimal for supercapacitor applications.[7] This treatment is sufficient to remove physically adsorbed water while retaining the structural water that is essential for proton transport within the material's bulk. This high protonic conductivity, combined with the accessibility of ruthenium sites in the amorphous structure, leads to very high specific capacitance.[11] As the annealing temperature increases, the material progressively dehydrates and crystallizes into the rutile RuO₂ structure.[2][7] While this improves electronic conductivity, the loss of structural water severely impedes proton diffusion, and the more ordered structure reduces the number of accessible active sites, causing a dramatic drop in specific capacitance.[2][7]

Electrochemical Performance and Material Characterization

The performance of RuO₂·xH₂O electrodes is evaluated using techniques like Cyclic Voltammetry (CV), Galvanostatic Charge-Discharge (GCD), and Electrochemical Impedance Spectroscopy (EIS). The data consistently show that amorphous, hydrated RuO₂ prepared by sol-gel methods at low temperatures delivers the highest performance.

Table 1: Supercapacitor Performance of Sol-Gel Derived RuO₂·xH₂O

| Synthesis Variation | Annealing Temp. (°C) | Specific Capacitance (F/g) | Energy Density (Wh/kg) | Power Density (kW/kg) | Electrolyte | Reference(s) |

| Sol-Gel Precipitation | N/A | 720 | - | - | H₂SO₄ | [3][12] |

| Sol-Gel Precipitation | N/A | 760 | 27 | - | H₂SO₄ | [2] |

| Solid State Mixing | 150 | 655 | - | - | H₂SO₄ | [7] |

| Solid State Mixing | 175 | 547 | - | - | H₂SO₄ | [7] |

| Solid State Mixing | 400 | 87 | - | - | H₂SO₄ | [7] |

| RuO₂ on Graphene/CNT Foam | 150 | 502.8 | 39.3 | 128 | H₂SO₄ | [6] |

| RuO₂-Graphene Composite | Low Temp. | 570 | - | - | H₂SO₄ | [1] |

Note: "N/A" indicates the specific annealing temperature was not highlighted as the primary variable in the cited abstract.

Table 2: Physicochemical Properties of Sol-Gel Derived RuO₂·xH₂O

| Synthesis Variation | Annealing Temp. (°C) | Crystallinity | Surface Area (m²/g) | Particle/Pore Size (nm) | Reference(s) |

| Solid State Mixing | < 175 | Amorphous | - | 30-40 (particles) | [7] |

| Solid State Mixing | > 175 | Crystalline | - | - | [7] |

| RuO₂-Carbon Composite | 100 | Amorphous | - | - | [2] |

| RuO₂-Carbon Composite | 400 | Crystalline (Anhydrous) | - | - | [2] |

| Spin Coating | 900 | Crystalline (Tetragonal) | Porous | - | [10] |

| Ultrasonic Spray Pyrolysis | N/A | Amorphous | 46 | Mesoporous | [13] |

Conclusion

The sol-gel method is a powerful and highly adaptable technique for synthesizing this compound for supercapacitor electrodes. It allows for the creation of amorphous, nanostructured materials with high water content, which are prerequisites for achieving exceptional specific capacitance, often exceeding 700 F/g.[2][3] The key to unlocking this performance lies in the careful control of the post-synthesis annealing temperature; low-temperature treatments (<200°C) are essential to preserve the hydrated structure that facilitates rapid proton transport.[7] While the high cost of ruthenium remains a barrier to widespread commercialization, ongoing research into composites with carbon nanomaterials like graphene and CNTs shows a promising path toward developing more cost-effective, high-performance energy storage devices.[1][13][14]

References

- 1. researchgate.net [researchgate.net]

- 2. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 3. electrochem.org [electrochem.org]

- 4. mdpi.com [mdpi.com]

- 5. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 6. Hydrous Ruthenium Oxide Nanoparticles Anchored to Graphene and Carbon Nanotube Hybrid Foam for Supercapacitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sol–Gel Synthesis of Ruthenium Oxide Nanowires To Enhance Methanol Oxidation in Supported Platinum Nanoparticle Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Hydrothermal Synthesis of Ruthenium(IV) Oxide Hydrate Nanostructures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of Ruthenium(IV) oxide hydrate (B1144303) (RuO₂·nH₂O) nanostructures. It details the experimental protocols, the influence of various synthesis parameters on the final product, and key characterization techniques. The information is intended to serve as a comprehensive resource for researchers and scientists working in materials science, catalysis, and energy storage.

Introduction

Ruthenium(IV) oxide hydrate (RuO₂·nH₂O) has garnered significant attention due to its remarkable physicochemical properties, including high electrical conductivity, excellent pseudocapacitive behavior, and notable catalytic activity. These properties make it a promising material for a wide range of applications, from supercapacitors and fuel cells to catalysts in various chemical reactions. Hydrothermal synthesis has emerged as a versatile and effective method for producing RuO₂·nH₂O nanostructures with controlled morphology, size, and crystallinity. This method offers several advantages, including the use of relatively low temperatures, uniform heating, and the ability to produce high-purity materials. This guide will explore the core principles and practical aspects of the hydrothermal synthesis of RuO₂·nH₂O nanostructures.

Hydrothermal Synthesis: General Experimental Protocol

The hydrothermal synthesis of RuO₂·nH₂O nanostructures typically involves the hydrolysis and oxidation of a ruthenium precursor in an aqueous solution under elevated temperature and pressure in a sealed vessel, known as an autoclave.

Materials

-

Ruthenium Precursor: Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is the most commonly used precursor.[1] Ruthenium(III) acetylacetonate (B107027) (Ru(acac)₃) can also be utilized.[2]

-

pH Adjusting Agent/Mineralizer: Sodium hydroxide (B78521) (NaOH) or ammonium (B1175870) hydroxide (NH₄OH) are frequently used to control the pH of the reaction mixture.[1] The pH adjustment is crucial for the precipitation of the ruthenium hydroxide precursor.[2]

-

Solvent: Deionized (DI) water or a mixture of DI water and a co-solvent like ethanol (B145695) is typically used.[1][2]

-

Surfactant/Structure-Directing Agent (Optional): Surfactants such as Polyethylene (B3416737) glycol (PEG) can be added to control the morphology and prevent agglomeration of the nanostructures, leading to the formation of specific shapes like nanosheets.[2]

General Procedure

-

Precursor Solution Preparation: A specific amount of the ruthenium precursor (e.g., RuCl₃·xH₂O) is dissolved in DI water or an ethanol/water mixture to form a homogeneous solution.[1][2]

-

pH Adjustment: While stirring vigorously, a solution of the pH adjusting agent (e.g., NaOH) is added dropwise to the precursor solution until a desired pH is reached (e.g., pH 12). This results in the formation of a ruthenium hydroxide precipitate.[1][2]

-

Addition of Surfactant (Optional): If a surfactant is used, it is typically dissolved in a separate solution and then added to the reaction mixture under continuous stirring.[2]

-

Hydrothermal Treatment: The resulting suspension is transferred into a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven to a specific temperature (typically between 150°C and 180°C) for a set duration (ranging from a few hours to 24 hours).[2][3]

-

Product Recovery and Purification: After the hydrothermal treatment, the autoclave is cooled down to room temperature. The product is collected by centrifugation or filtration, washed several times with DI water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a low temperature (e.g., 60-80°C).[2]

-

Calcination (Optional): In some cases, the dried product is calcined at a specific temperature to improve crystallinity and remove any residual organic species.[2]

Influence of Synthesis Parameters

The properties of the resulting RuO₂·nH₂O nanostructures are highly dependent on the synthesis parameters. Understanding these relationships is key to tailoring the material for specific applications.

Temperature

The reaction temperature during hydrothermal synthesis plays a critical role in the crystallinity, water content, and morphology of the final product. Higher temperatures generally lead to more crystalline materials and a lower degree of hydration. For instance, synthesis at 180°C for 24 hours has been shown to produce highly uniform, crystalline RuO₂ nanoparticles with a mean diameter of 2.6 nm.[3]

pH

The pH of the initial solution influences the precipitation of the ruthenium hydroxide precursor and can affect the final morphology of the nanostructures. A high pH (e.g., 12) is often used to ensure the complete precipitation of the hydroxide.[2]

Surfactants

The addition of surfactants or structure-directing agents can significantly influence the morphology of the synthesized nanostructures. For example, the use of polyethylene glycol (PEG) has been demonstrated to promote the formation of RuO₂ nanosheets.[2] Surfactants adsorb onto the surface of the growing nanocrystals, influencing their growth kinetics and leading to anisotropic structures.

Data Presentation: Quantitative Analysis of Synthesis Parameters

The following tables summarize the quantitative data from various studies on the hydrothermal synthesis of RuO₂·nH₂O nanostructures, highlighting the relationship between synthesis conditions and the resulting material properties.

| Precursor | Temperature (°C) | Time (h) | Surfactant | Morphology | Particle/Crystallite Size (nm) | Specific Surface Area (m²/g) | Specific Capacitance (F/g) | Reference |

| RuCl₃·xH₂O | 180 | 24 | None | Nanoparticles | 2.6 | - | ~210 at 2000 mV/s | [3] |

| Ru(acac)₃ | 150 | 24 | None | Nanosheets | - | - | 600 at 5 mV/s | [2][4] |

| Ru(acac)₃ | 150 | 24 | PEG | Nanosheets | - | - | - | [2] |

| RuO₂·xH₂O on Act. Carbon | - | - | - | Thin Layer | - | - | 337 at 3mA/cm² | [3] |

| RuO₂·xH₂O with PANI | - | - | - | Composite | - | - | 710 at 5 mV/s | [5] |

| RuO₂·xH₂O with rGO/CNT | 150 (annealing) | - | - | Nanoparticles | - | - | 1200 | [5] |

| RuO₂@S+T | - | - | Sorbitol, Tween | Nanoparticles | - | - | 1865.7 at 1 A/g | [6] |

| RuO₂/f-MWCNTs | - | - | - | Nanoparticles | - | - | 1143 | [7] |

Experimental Protocols: Detailed Methodologies

This section provides more detailed experimental protocols for the synthesis of specific RuO₂·nH₂O nanostructures.

Protocol for the Synthesis of Crystalline RuO₂ Nanoparticles

This protocol is adapted from a study demonstrating the synthesis of uniform crystalline nanoparticles.[3]

-

Precursor Solution: Dissolve RuCl₃·xH₂O in deionized water.

-

Hydrothermal Reaction: Transfer the aqueous solution of RuCl₃·xH₂O into a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave at 180°C for 24 hours.

-

Product Collection: After cooling, the resulting black precipitate is collected, washed thoroughly with deionized water, and dried.

Protocol for the Synthesis of RuO₂ Nanosheets using a Surfactant

This protocol is based on a method utilizing PEG as a structure-directing agent.[2]

-

Precursor Solution: Dissolve 200 mg of Ru(acac)₃ in 25 mL of ethanol.

-

pH Adjustment: In a separate beaker, dissolve 0.25 g of NaOH pellets in 25 mL of Millipore water. Add this NaOH solution dropwise to the precursor solution under constant stirring until the pH reaches 12.

-

Surfactant Addition: Dissolve 0.4 g of PEG in 25 mL of Millipore water. Add this PEG solution to the reaction mixture and stir at 80°C for 4 hours.

-

Hydrothermal Treatment: Transfer the mixed solution to a Teflon-lined stainless-steel autoclave and maintain the temperature at 150°C for 24 hours.

-

Purification and Calcination: Centrifuge the final solution and wash the product 3-4 times with Millipore water. The as-synthesized product is then calcined at 500°C for 5 hours to obtain the final RuO₂ nanosheets.

Characterization Techniques

A variety of analytical techniques are employed to characterize the structural, morphological, and electrochemical properties of the synthesized RuO₂·nH₂O nanostructures.

-

X-ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and crystallite size of the material.[2][3]

-

Scanning Electron Microscopy (SEM): Provides information on the surface morphology and microstructure of the nanostructures.[2][3]

-

Transmission Electron Microscopy (TEM): Offers high-resolution imaging to determine the size, shape, and lattice structure of the nanoparticles.[3]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the functional groups present in the material, including the confirmation of water of hydration.[2][3]

-

Brunauer-Emmett-Teller (BET) Analysis: Measures the specific surface area and pore size distribution of the nanostructures.

-

Electrochemical Characterization: Techniques such as cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are used to evaluate the capacitive performance of the material.[2][3][4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of RuO₂·nH₂O nanostructures.

Caption: General workflow for hydrothermal synthesis of RuO₂·nH₂O.

Logical Relationships

The diagram below illustrates the logical relationships between the key hydrothermal synthesis parameters and the resulting properties of the RuO₂·nH₂O nanostructures.

Caption: Influence of synthesis parameters on nanostructure properties.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Hydrothermal synthesis and characterization of ruthenium oxide nanosheets using polymer additive for supercapacitor applications | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Precipitation Synthesis of Ruthenium(IV) Oxide Hydrate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the precipitation method for synthesizing Ruthenium(IV) oxide hydrate (B1144303) (RuO₂·nH₂O) nanoparticles. This guide details the experimental protocols, key parameters influencing nanoparticle characteristics, and methods for characterization. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the synthesis and application of these advanced materials.

Introduction

Ruthenium(IV) oxide hydrate (RuO₂·nH₂O) nanoparticles have garnered significant attention due to their exceptional properties, including high electrical conductivity, excellent thermal stability, and remarkable catalytic activity. These characteristics make them highly valuable in a range of applications, from electrochemical supercapacitors to catalysts in organic synthesis and as electrode materials. The precipitation method stands out as a widely adopted, cost-effective, and versatile approach for the synthesis of these nanoparticles, allowing for control over particle size, morphology, and degree of hydration.

This guide will delve into the intricacies of the precipitation method, providing detailed experimental procedures, a summary of the influence of various synthesis parameters on the final product, and characterization techniques.

Experimental Protocols

The precipitation method for synthesizing RuO₂·nH₂O nanoparticles typically involves the hydrolysis of a ruthenium precursor, most commonly ruthenium(III) chloride hydrate (RuCl₃·xH₂O), in an aqueous solution, followed by the addition of a precipitating agent to induce the formation of the hydrated oxide. The following protocols are derived from established methodologies in the scientific literature.

Standard Precipitation Method

This protocol outlines a common procedure for the synthesis of RuO₂·nH₂O nanoparticles.

Materials:

-

Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Deionized water

-

Ethanol

Equipment:

-

Beakers and magnetic stirrer

-

pH meter

-

Centrifuge

-

Drying oven

-

Furnace (for optional calcination)

Procedure:

-

Precursor Solution Preparation: Dissolve a specific amount of RuCl₃·xH₂O in deionized water to achieve the desired concentration. For example, 0.28 g of RuCl₃·xH₂O can be dissolved in an appropriate amount of double-distilled, deionized water.[1]

-

Precipitation: While vigorously stirring the ruthenium precursor solution, slowly add a solution of a precipitating agent, such as 1.5 M NaOH, dropwise.[1] The addition of the base will cause the pH of the solution to rise, leading to the precipitation of ruthenium hydroxide.

-

pH Adjustment: Continuously monitor the pH of the solution and adjust it to a specific value, typically around 7-8, by controlling the addition of the NaOH solution.[1]

-

Aging/Heating: The resulting suspension is then typically aged for a period, often with heating. For instance, the reaction mixture can be heated to 80°C and maintained at that temperature with constant stirring for 1 hour.[1]

-

Washing and Purification: After the reaction is complete and the mixture has cooled to room temperature, the precipitate is collected by centrifugation. The collected nanoparticles are then washed repeatedly with deionized water until the supernatant is neutral and free of chloride ions. This is followed by several washes with ethanol.[1]

-

Drying: The purified precipitate is dried in an oven, for example at 100°C for 3 hours, to obtain the this compound (RuO₂·nH₂O) nanoparticles as a powder.[1]

-

Optional Calcination: For applications requiring a more crystalline and less hydrated form of RuO₂, the dried powder can be calcined in a furnace at a specific temperature (e.g., 950°C for 4 hours).[1] It is important to note that higher annealing temperatures lead to a decrease in the water content and an increase in crystallinity.

Surfactant-Assisted Precipitation Method

The use of surfactants can help control particle size and prevent agglomeration.

Additional Materials:

-

Surfactant (e.g., Octanoic acid)

Procedure:

The procedure is similar to the standard method, with the addition of a surfactant to the precursor solution before precipitation.

-

Precursor and Surfactant Solution: Dissolve RuCl₃·xH₂O in deionized water. Add the surfactant (e.g., 2 ml of octanoic acid) to this solution and stir to ensure homogeneity.[1]

-

Precipitation and Subsequent Steps: Proceed with the addition of the precipitating agent (e.g., 1.5 M NaOH to a pH of ~8), heating, washing, and drying steps as described in the standard protocol.[1]

Data Presentation: Influence of Synthesis Parameters

The properties of the synthesized RuO₂·nH₂O nanoparticles are highly dependent on the synthesis conditions. The following tables summarize the key parameters and their effects on the final product.

| Parameter | Influence on Nanoparticle Properties | Typical Values/Conditions | Reference |

| Precursor | The choice of ruthenium precursor can affect the reaction kinetics and final product purity. | RuCl₃·xH₂O is the most common and cost-effective precursor. | [1] |

| Precipitating Agent | The type and concentration of the precipitating agent influence the rate of hydrolysis and precipitation. | NaOH and NH₄OH are commonly used. A 1.5 M solution of NaOH is effective.[1] | [1] |

| pH | A critical parameter that controls the nucleation and growth of nanoparticles, thereby affecting their size and morphology. | Typically controlled in the range of 7-8 for the precipitation of ruthenium hydroxide.[1] | [1] |

| Temperature | Affects the reaction kinetics, crystallinity, and degree of hydration. Higher temperatures generally lead to more crystalline and less hydrated particles. | Reaction temperatures can range from room temperature to around 80°C.[1] Annealing temperatures for controlling hydration can be varied. | [1] |

| Stirring Rate | Ensures homogeneous mixing of reactants and can influence particle size distribution. | Continuous and vigorous stirring is generally applied throughout the reaction. | |

| Surfactant | The presence of a surfactant can control particle size, prevent agglomeration, and influence the morphology of the nanoparticles. | Octanoic acid has been shown to be effective in producing well-dispersed, spherical nanoparticles.[1] | [1] |

| Property | Typical Values | Characterization Technique | Reference |

| Particle Size | 10 - 50 nm | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | [1] |

| Morphology | Typically spherical or quasi-spherical, can be influenced by surfactants. | SEM, TEM | [1] |

| Crystallinity | As-precipitated particles are often amorphous or poorly crystalline. Crystallinity increases with calcination temperature. | X-ray Diffraction (XRD) | |

| Degree of Hydration (n) | Varies depending on the synthesis and drying/annealing conditions. | Thermogravimetric Analysis (TGA) | |

| Yield | Can be as high as 90% with optimized conditions.[1] | Gravimetric analysis | [1] |

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for RuO₂·nH₂O nanoparticle synthesis.

Influence of Key Parameters on Nanoparticle Properties

Caption: Key synthesis parameters and their influence.

Characterization Techniques

A thorough characterization of the synthesized RuO₂·nH₂O nanoparticles is essential to understand their properties and performance. Key techniques include:

-

X-ray Diffraction (XRD): To determine the crystalline structure and phase purity of the nanoparticles. Amorphous hydrated ruthenium oxide will show broad peaks, while crystalline RuO₂ will exhibit sharp diffraction patterns.

-

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize the morphology, size, and size distribution of the nanoparticles.

-

Thermogravimetric Analysis (TGA): To determine the water content (the value of 'n' in RuO₂·nH₂O) by measuring the weight loss as the sample is heated.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present on the surface of the nanoparticles and to confirm the presence of water molecules.

-

Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticle powder, which is a critical parameter for catalytic and electrochemical applications.

Conclusion

The precipitation method offers a robust and adaptable route for the synthesis of this compound nanoparticles. By carefully controlling key experimental parameters such as pH, temperature, and the use of surfactants, researchers can tailor the size, morphology, and degree of hydration of the nanoparticles to suit specific applications. This guide provides a foundational understanding and detailed protocols to aid scientists and professionals in the successful synthesis and characterization of these versatile nanomaterials.

References

Green Synthesis of Ruthenium Oxide Nanoparticles: A Technical Guide for Researchers

An in-depth exploration of the eco-friendly synthesis of ruthenium oxide nanoparticles using plant-based extracts, detailing experimental protocols, characterization, and their potential applications in drug development.

The burgeoning field of nanotechnology has witnessed a significant shift towards environmentally benign synthesis methods. This guide provides a comprehensive overview of the green synthesis of ruthenium oxide nanoparticles (RuO₂ NPs), a promising candidate in various biomedical applications, leveraging the reducing and capping potential of phytochemicals present in plant extracts. This approach offers a cost-effective, scalable, and non-toxic alternative to conventional chemical and physical synthesis routes.

Principles of Plant-Mediated Synthesis

The core principle of green synthesis lies in the utilization of biomolecules found in plant extracts, such as alkaloids, flavonoids, terpenoids, and polyphenols, which act as natural reducing and stabilizing agents. These compounds facilitate the reduction of ruthenium precursors, typically ruthenium chloride (RuCl₃), to form RuO₂ NPs. The phytochemicals also adsorb onto the nanoparticle surface, preventing agglomeration and providing stability.

The synthesis process is influenced by several key parameters that dictate the size, shape, and overall characteristics of the resulting nanoparticles. These include the concentration of the plant extract and the metal precursor, the reaction temperature, and the pH of the medium.

dot

Experimental Protocols for Green Synthesis

This section outlines detailed methodologies for the synthesis of RuO₂ NPs using various plant extracts.

Synthesis using Acalypha indica Leaf Extract[1]

-

Preparation of the Plant Extract:

-

Collect fresh leaves of Acalypha indica and wash them thoroughly with double-distilled water.

-

Dry the leaves at room temperature for one week.

-

Boil 20 g of the dried, finely cut leaves in 100 ml of double-distilled water for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper and store the filtrate at 4°C.

-

-

Synthesis of RuO₂ Nanoparticles:

-

Add 10 ml of the prepared Acalypha indica leaf extract to 50 ml of 0.1 M aqueous ruthenium chloride (RuCl₃·xH₂O) solution in an Erlenmeyer flask.

-

Stir the mixture continuously at 80°C for two hours.

-

Collect the formed nanoparticles by centrifugation at 10,000 rpm for 10 minutes.

-

Wash the pellet with deionized water and centrifuge again at 1500 rpm for 30 minutes.[1]

-

Dry the resulting sample in an air oven.

-

Calcination of the dried powder in a muffle furnace at 600°C yields the final RuO₂ nanoparticles.[1]

-

Synthesis using Gloriosa superba Leaf Extract

-

Preparation of the Plant Extract:

-

Collect healthy leaves of Gloriosa superba, wash with distilled water to remove impurities.

-

Prepare an aqueous extract from the leaves. The phytochemicals in Gloriosa superba, such as colchicine, gloriosine, and various alkaloids and flavonoids, act as reducing and capping agents.

-

-

Synthesis of Ru Nanoparticles:

-

Mix the aqueous leaf extract with a solution of a ruthenium precursor.

-

The bio-reduction of the ruthenium salt leads to the formation of ruthenium nanoparticles. The exact parameters such as concentration, temperature, and reaction time can be optimized for desired nanoparticle characteristics.

-

Synthesis using Calliandra haematocephala Leaf Extract[2][3]

-

Preparation of the Plant Extract:

-

Synthesis of Nanoparticles:

-

While the provided references detail the synthesis of silver and zinc oxide nanoparticles using this extract, a similar methodology can be adapted for ruthenium oxide.[2][3]

-

Mix the leaf extract with an aqueous solution of ruthenium chloride and heat the mixture to facilitate the reduction and nanoparticle formation.

-

Synthesis using Hyphaene thebaica (Doum Palm) Fruit Extract[5][6]

-

Preparation of the Plant Extract:

-

Synthesis of Nanoparticles:

-

While the direct synthesis of RuO₂ NPs is not detailed in the provided search results, the extract has been used to synthesize other metal oxide nanoparticles (e.g., MgO).[4] A similar protocol involving the mixing of the fruit extract with a ruthenium salt solution can be employed.

-

Synthesis using Catharanthus roseus and Moringa oleifera Leaf Extracts

-

Preparation of Plant Extracts:

-

Prepare aqueous leaf extracts of Catharanthus roseus and Moringa oleifera separately by boiling the dried leaf powder in distilled water.

-

-

Synthesis of RuO₂ Nanoparticles:

-

These extracts have been successfully used for the synthesis of ultra-small RuO₂ NPs.

-

The synthesis involves a simple one-step green procedure where the leaf extract is mixed with a ruthenium precursor solution.

-

Characterization of Green-Synthesized RuO₂ Nanoparticles

A variety of analytical techniques are employed to characterize the synthesized RuO₂ NPs, confirming their formation, size, shape, crystallinity, and surface chemistry.

| Characterization Technique | Information Obtained |

| UV-Visible Spectroscopy | Confirms the formation of RuO₂ NPs by observing the characteristic surface plasmon resonance (SPR) peak. |

| X-ray Diffraction (XRD) | Determines the crystalline nature, phase purity, and average crystallite size of the nanoparticles. |

| Scanning Electron Microscopy (SEM) | Provides information on the surface morphology, size, and shape of the nanoparticles. |

| Transmission Electron Microscopy (TEM) | Offers high-resolution images to determine the precise size, shape, and morphology of the nanoparticles. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups of the biomolecules from the plant extract that are responsible for the reduction and capping of the RuO₂ NPs. |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms the elemental composition of the synthesized nanoparticles. |

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the green synthesis of RuO₂ NPs using different plant extracts.

| Plant Extract | Precursor | Synthesis Conditions | Nanoparticle Size | Nanoparticle Shape | Reference |

| Acalypha indica | 0.1 M RuCl₃·xH₂O | 80°C, 2 hours, followed by calcination at 600°C | 6–25 nm | - | [1] |

| Gunnera perpensa | RuCl₃ | - | Crystallite size = 7.31 nm | Hexagonal and cuboid-like | [5] |

| Iris Kashmiriana | - | - | 25–30 nm | - | [6] |

| Causonis trifolia | - | - | 37 to 63 nm | Circular to irregular | [7] |

| Catharanthus roseus | - | - | Average size < 5 nm | Spherical | [8] |

| Moringa oleifera | - | - | Average size < 5 nm | Spherical | [8] |

| Tridax procumbens | 2 mM RuCl₃ | 60-70°C, 60 min | - | Uniform size and morphology | [9] |

Biomedical Applications: Anticancer and Antibacterial Activities

Green-synthesized RuO₂ NPs have demonstrated significant potential in biomedical applications, particularly as anticancer and antibacterial agents.

Anticancer Activity

Ruthenium-based compounds have emerged as promising alternatives to platinum-based anticancer drugs due to their lower toxicity and unique mechanisms of action. Green-synthesized RuO₂ NPs have shown cytotoxic effects against various cancer cell lines.

Mechanism of Anticancer Action: The anticancer activity of ruthenium nanoparticles is multifaceted and can involve several signaling pathways, primarily leading to apoptosis (programmed cell death).

Conclusion and Future Perspectives

The green synthesis of ruthenium oxide nanoparticles using plant extracts presents a promising and sustainable avenue for the development of novel therapeutic agents. The inherent biocompatibility and potent biological activities of these nanoparticles make them attractive candidates for further investigation in drug delivery and cancer therapy. Future research should focus on optimizing synthesis parameters to achieve greater control over nanoparticle size and morphology, which in turn influences their biological efficacy. Furthermore, in-depth in vivo studies are crucial to validate the therapeutic potential and assess the long-term safety of these green-synthesized nanoparticles before their translation into clinical applications.

References

- 1. The development of anticancer ruthenium(II) complexes: from single molecule compounds to nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Green biosynthesis of silver nanoparticles using <i>Calliandra haematocephala</i> leaf extract, their antibacterial activity and hydrogen peroxide sensing capability - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, Characterization and Application of Ruthenium Oxide Na...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Metal nanoparticles: understanding the mechanisms behind antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Characterization of hydrous ruthenium oxide with varying water content.

An In-depth Analysis of Hydrous Ruthenium Oxide (RuO₂·xH₂O) with Varying Water Content for Researchers and Drug Development Professionals.

Hydrous ruthenium oxide (RuO₂·xH₂O) stands as a material of significant scientific interest, particularly in the fields of energy storage and catalysis, owing to its remarkable pseudocapacitive properties and high specific capacitance. The water content, denoted by 'x', is a critical parameter that profoundly influences its physicochemical and electrochemical characteristics. This technical guide provides a comprehensive overview of the characterization of hydrous ruthenium oxide with varying water content, detailing experimental methodologies and presenting key quantitative data.

Synthesis and Control of Water Content

The water content in hydrous ruthenium oxide is typically controlled by thermal annealing of a precursor material, often commercially available RuO₂·nH₂O or a freshly synthesized hydrous oxide. The annealing process at different temperatures systematically removes structural water, leading to a range of compositions (RuO₂·xH₂O).

Key Characterization Techniques and Experimental Protocols

A multi-faceted approach is essential for a thorough characterization of hydrous ruthenium oxide. The following are the core experimental techniques employed:

Thermogravimetric Analysis (TGA)

Objective: To determine the water content (x) in RuO₂·xH₂O.

Methodology: A known mass of the hydrous ruthenium oxide sample is placed in a TGA instrument. The sample is then heated at a constant rate (e.g., 10 °C/min) under a continuous flow of inert gas (e.g., nitrogen) to a final temperature (e.g., >400 °C) where all water is expected to be removed, resulting in anhydrous RuO₂.[1][2] The weight loss recorded corresponds to the amount of water in the original sample. The value of 'x' can be calculated using the following formula:

x = [(Initial Mass - Final Mass) / Final Mass] * [M(RuO₂) / M(H₂O)]

where M(RuO₂) is the molar mass of ruthenium dioxide and M(H₂O) is the molar mass of water.

X-ray Diffraction (XRD)

Objective: To assess the crystallinity and phase of the material.

Methodology: The powdered sample is mounted on a sample holder, and an X-ray diffraction pattern is obtained using a diffractometer with a specific radiation source (e.g., Cu Kα radiation).[1][3] Data is typically collected over a 2θ range of 10-100°.[1] Amorphous hydrous ruthenium oxide exhibits broad, diffuse diffraction peaks, while the crystalline (anhydrous) form shows sharp, well-defined peaks corresponding to the rutile structure of RuO₂.[3][4] The transition from an amorphous to a crystalline state is observed with increasing annealing temperature.[4]

Cyclic Voltammetry (CV)

Objective: To evaluate the electrochemical performance, particularly the specific capacitance.

Methodology: Cyclic voltammetry is performed using a three-electrode electrochemical cell.[1] The working electrode is fabricated by depositing the hydrous ruthenium oxide material onto a current collector. A platinum foil and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE) serve as the counter and reference electrodes, respectively.[1] The measurements are conducted in a suitable electrolyte, such as 0.5 M H₂SO₄.[5] The potential is cycled between a defined window (e.g., -0.2 to 0.9 V vs. SCE) at various scan rates.[6] The specific capacitance (Csp) is calculated from the integrated area of the CV curve using the formula:

Csp = ∫I dV / (2 * v * m * ΔV)

where ∫I dV is the integrated area of the CV curve, v is the scan rate, m is the mass of the active material, and ΔV is the potential window.

Brunauer-Emmett-Teller (BET) Analysis

Objective: To determine the specific surface area and pore size distribution.

Methodology: The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.[7][8] The sample is first degassed to remove any adsorbed contaminants. Then, the amount of gas adsorbed at various relative pressures is measured. The BET theory is applied to the adsorption isotherm to calculate the specific surface area.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data correlating the water content of hydrous ruthenium oxide with its physical and electrochemical properties.

Table 1: Effect of Annealing Temperature on Water Content and Specific Capacitance

| Annealing Temperature (°C) | Water Content (x in RuO₂·xH₂O) | Specific Capacitance (F/g) | Reference |

| 25 (as-received) | 2.08 | - | [1] |

| 100 | 1.10 | 170 | [1][3] |

| 116 | - | Maximum | [6] |

| 150 | 0.60 | 720 | [1][9] |

| 175 | 0.32 | - | [1] |

| 200 | - | 170 | [3] |

| 300 | - | 120 | [3] |

| 400 | - | 87 | [3] |

Table 2: Physicochemical Properties of Hydrous Ruthenium Oxide

| Property | Value | Conditions | Reference |

| BET Surface Area | 40-60 m²/g | Anhydrous RuO₂ | [10] |

| BET Surface Area | 1060 m²/g | RuO₂-carbon composite | [3] |

| Particle Size | 4.2 nm (average) | Synthesized in subcritical water | [9][11] |

| Particle Size | 30-40 nm | Solid-state synthesis | [11] |

| Crystalline Structure | Amorphous | Low annealing temperatures (<200°C) | [3][4] |

| Crystalline Structure | Crystalline (Rutile) | High annealing temperatures (>200°C) | [3][4] |

Experimental and Logical Workflow

The characterization of hydrous ruthenium oxide follows a systematic workflow, from synthesis to detailed analysis.

Caption: Experimental workflow for characterizing hydrous ruthenium oxide.

Structure-Property Relationships

The collected data reveals a strong correlation between the water content and the material's properties. Amorphous hydrous ruthenium oxide with a moderate amount of structural water generally exhibits the highest specific capacitance.[6] This is attributed to the mixed proton-electron conductivity facilitated by the presence of water, which allows for efficient charge storage through Faradaic reactions.[12] As the material is heated and loses water, it transitions to a more crystalline, anhydrous state. While the electronic conductivity of anhydrous RuO₂ is high, the lack of protonic pathways leads to a significant decrease in specific capacitance.[4] The surface area also plays a crucial role, with higher surface areas generally leading to enhanced electrochemical performance.

Conclusion

The characterization of hydrous ruthenium oxide with varying water content is a critical step in optimizing its performance for various applications. A systematic approach employing TGA, XRD, CV, and BET analysis allows for a comprehensive understanding of the structure-property relationships. The data consistently demonstrates that a balance between amorphous character, controlled water content, and high surface area is key to achieving superior electrochemical properties in hydrous ruthenium oxide. This guide provides the foundational knowledge and experimental protocols for researchers and professionals to effectively characterize and develop this promising material.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Hydrous ruthenium oxide triggers template-free and spontaneous growth of metal nanostructures - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05644A [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Cyclic voltammetric deposition of hydrous ruthenium oxide for electrochemical capacitors (Journal Article) | OSTI.GOV [osti.gov]

- 6. researchgate.net [researchgate.net]

- 7. BET theory - Wikipedia [en.wikipedia.org]

- 8. particletechlabs.com [particletechlabs.com]

- 9. researchgate.net [researchgate.net]

- 10. thasar.com [thasar.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Structural analysis of amorphous vs. crystalline Ruthenium(IV) oxide hydrate.

An In-Depth Technical Guide to the Structural Analysis of Amorphous vs. Crystalline Ruthenium(IV) Oxide Hydrate (B1144303)

Introduction

Ruthenium(IV) oxide hydrate (RuO₂·xH₂O) is a material of significant scientific interest due to its exceptional properties as a mixed electron-proton conductor, which makes it a leading candidate for applications in supercapacitors and electrocatalysis.[1] Its performance is intrinsically linked to its structure, which can exist in two primary forms: amorphous and crystalline. The amorphous phase, typically synthesized at lower temperatures, is characterized by a disordered arrangement of atoms and a higher degree of hydration.[2] In contrast, the crystalline phase, obtained through methods like high-temperature annealing, possesses a well-defined, long-range rutile-type structure.[1][3]

Understanding the structural disparities between these two forms is critical for optimizing material synthesis and tailoring its properties for specific applications. This guide provides a comprehensive overview of the synthesis and structural characterization of amorphous and crystalline RuO₂·xH₂O, detailing the experimental protocols and comparative data for researchers, scientists, and professionals in material science and drug development.

Synthesis Methodologies

The synthesis route is a determining factor in the final structure of this compound. Amorphous phases are generally formed at or near room temperature, while crystalline phases require higher energy input, typically in the form of thermal treatment.

2.1 Synthesis of Amorphous RuO₂·xH₂O

A common method for producing amorphous hydrous ruthenium oxide is through a sol-gel process or precipitation from a ruthenium salt precursor, such as Ruthenium(III) chloride (RuCl₃·xH₂O), at low temperatures.[4]

-

Sol-Gel/Precipitation Protocol:

-

A solution of RuCl₃·xH₂O is prepared in deionized water.

-

The pH of the solution is carefully raised by the slow addition of an alkali solution (e.g., NaOH or KOH) under constant stirring.

-

A black or dark brown precipitate of hydrous ruthenium oxide forms.

-

The precipitate is thoroughly washed with deionized water to remove residual ions and then dried at a low temperature (typically < 100°C).

-

2.2 Synthesis of Crystalline RuO₂

Crystalline RuO₂ is typically obtained by the thermal treatment (annealing or calcination) of an amorphous precursor. The transition from amorphous to crystalline is temperature-dependent.[2][5]

-

Thermal Annealing Protocol:

-

Amorphous RuO₂·xH₂O powder, synthesized as described above, is placed in a furnace.

-

The material is heated in an air or oxygen atmosphere to a target temperature, generally above 200°C.[5] The precise temperature dictates the degree of crystallinity and crystallite size.[6] Calcination at 350°C has been shown to produce crystalline rutile RuO₂ nanoparticles.[3]

-

The sample is held at the target temperature for a specified duration (e.g., 1-5 hours) before being cooled to room temperature.[3][4]

-

dot

Caption: General experimental workflow for synthesis and characterization of RuO₂.

Structural Characterization Techniques and Protocols

A multi-technique approach is essential to fully elucidate the structural differences between amorphous and crystalline RuO₂·xH₂O.

3.1 X-Ray Diffraction (XRD)

XRD is the primary technique for distinguishing between amorphous and crystalline materials based on the presence or absence of long-range atomic order.[7]

-

Experimental Protocol:

-

A fine powder of the RuO₂·xH₂O sample is uniformly spread onto a low-background sample holder.

-

The sample is analyzed using a powder diffractometer, typically with Cu Kα radiation (λ ≈ 1.54 Å).

-

A diffraction pattern is recorded over a 2θ range, for instance, from 10° to 80°, with a defined step size and scan rate.

-

-

Data Interpretation:

-

Crystalline RuO₂ : Exhibits sharp, well-defined diffraction peaks corresponding to the rutile crystal structure.[8]

-

Amorphous RuO₂·xH₂O : Shows a pattern with broad, diffuse humps and a lack of sharp peaks, indicative of short-range order only.[5][9] The transition from amorphous to crystalline is clearly visible with increasing annealing temperature.[5]

-

| Miller Indices (hkl) | Approximate 2θ Angle (Cu Kα) | Phase |

| (110) | 28.1° | Crystalline |

| (101) | 35.2° | Crystalline |

| (200) | 40.1° | Crystalline |

| (211) | 54.3° | Crystalline |

| (220) | 57.8° | Crystalline |

| Broad Humps | ~25-40° and ~50-60° | Amorphous |

Table 1: Characteristic XRD peak positions for crystalline (rutile) RuO₂ and features for amorphous RuO₂·xH₂O.

3.2 Raman Spectroscopy

Raman spectroscopy is highly sensitive to local atomic arrangements and vibrations, making it an excellent tool for probing the structural differences at a short-range level.[10]

-

Experimental Protocol:

-

The sample (powder or film) is placed under a Raman microscope.

-

It is irradiated with a monochromatic laser source (e.g., 532 nm or 633 nm).

-

The scattered light is collected and analyzed by a spectrometer to generate a Raman spectrum, typically in the range of 200-800 cm⁻¹.

-

-

Data Interpretation:

-

Crystalline RuO₂ : The rutile structure has three major Raman-active modes: Eg, A1g, and B2g.[11][12]

-

Amorphous RuO₂·xH₂O : The spectrum is characterized by broad, overlapping bands, reflecting the disordered nature and distribution of vibrational states.[13] The presence of water can also introduce additional broad features.[13]

-

| Raman Mode | Approximate Wavenumber (cm⁻¹) | Phase |

| Eg | ~526 | Crystalline |

| A1g | ~644 | Crystalline |

| B2g | ~714 | Crystalline |

| Broad Bands | ~400-750 | Amorphous |

Table 2: Principal Raman modes for crystalline RuO₂ and the characteristic spectral region for amorphous RuO₂·xH₂O.[11]

3.3 X-ray Absorption Spectroscopy (XAS)

XAS, particularly the Extended X-ray Absorption Fine Structure (EXAFS) region, provides detailed information about the local atomic environment (bond distances, coordination numbers) around the ruthenium atoms, even in amorphous materials.[1]

-

Experimental Protocol:

-

The sample is prepared as a thin, uniform powder pellet or film.

-

The sample is placed in the path of a tunable, high-intensity X-ray beam from a synchrotron source.

-

The X-ray absorption coefficient is measured as a function of photon energy across the Ru K-edge or L-edge.

-

The resulting EXAFS data is processed and fitted to theoretical models to extract structural parameters.

-

-

Data Interpretation:

-

Crystalline RuO₂ : EXAFS analysis confirms the rutile structure with distinct Ru-O and Ru-Ru bond distances corresponding to linked RuO₆ octahedra in a three-dimensional network.[1]

-

Amorphous RuO₂·xH₂O : The analysis reveals a structure composed of disordered chains of RuO₆ octahedra with little to no chain-to-chain linking, resulting in a loss of three-dimensional order.[1][14] The local Ru-O coordination is similar to the crystalline form, but correlations at longer distances (e.g., Ru-Ru) are significantly diminished or absent.[14]

-

3.4 Thermogravimetric Analysis (TGA)

TGA is used to quantify the water content (the 'x' in RuO₂·xH₂O) and to observe the thermal stability and phase transitions.

-

Experimental Protocol:

-

A pre-weighed amount of the RuO₂·xH₂O sample is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., air or N₂).

-

The mass of the sample is continuously monitored as a function of temperature.

-

-

Data Interpretation:

-

Weight loss at temperatures up to ~250°C is primarily attributed to the removal of both loosely bound and structural water.

-

The total percentage of weight loss in this region allows for the calculation of 'x' in the chemical formula.

-

Amorphous materials synthesized at low temperatures typically have a higher water content (e.g., x > 1) compared to materials annealed at higher temperatures (e.g., x < 0.5).[1]

-

Comparative Structural and Property Analysis

The differences in atomic arrangement directly influence the material's physical and electrochemical properties.

dot

Caption: Relationship between synthesis temperature, structure, and specific capacitance.

The structural disorder and high water content in amorphous RuO₂·xH₂O create pathways for proton conduction, which, combined with electronic conduction through the RuO₂ framework, leads to high pseudocapacitance.[15] Conversely, the ordered and dehydrated nature of crystalline RuO₂ favors electronic conductivity but limits proton access to the bulk material, resulting in lower specific capacitance.[2]

| Feature | Amorphous RuO₂·xH₂O | Crystalline RuO₂ |

| Atomic Order | Short-range order only; disordered RuO₆ chains.[1] | Long-range order; 3D rutile lattice.[1] |

| XRD Pattern | Broad, diffuse humps.[5] | Sharp, defined peaks.[8] |

| Raman Spectrum | Broad, overlapping bands.[13] | Sharp Eg, A1g, B2g modes.[11] |

| Water Content (x) | High (typically > 1.0).[1] | Low to none (typically < 0.5).[1] |

| Particle Morphology | Nanoparticles, often agglomerated, no lattice fringes in TEM.[2] | Well-defined nanocrystals with clear lattice fringes in TEM. |

| Specific Capacitance | High (e.g., ~655 F/g).[2] | Low (e.g., ~87 F/g after annealing at 400°C).[2] |

| Stability | Less stable, especially under harsh anodic conditions.[6] | More stable and resistant to dissolution.[6] |

Table 3: Summary of key differences between amorphous and crystalline RuO₂·xH₂O.

dot

Caption: Simplified 2D models of Crystalline vs. Amorphous RuO₂ structures.

Conclusion

The structural form of this compound—amorphous or crystalline—is a critical determinant of its functional properties. While crystalline RuO₂ offers high thermal stability and electronic conductivity within its ordered rutile lattice, the disordered, highly hydrated structure of amorphous RuO₂·xH₂O provides superior pseudocapacitive performance due to its facilitation of mixed proton-electron conduction. The choice of synthesis and post-processing conditions, particularly temperature, allows for direct control over the material's structure. A thorough characterization using a combination of XRD, Raman spectroscopy, XAS, and TGA is essential for a complete understanding of the structure-property relationships in this versatile material.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Green Synthesis and Modification of RuO2 Materials for the Oxygen Evolution Reaction [frontiersin.org]

- 4. scholarcommons.sc.edu [scholarcommons.sc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Amorphous versus nanocrystalline RuO2 electrocatalysts: activity and stability for oxygen evolution reaction in sulfuric acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. Amorphous vs. Crystalline Materials - EAG Laboratories [eag.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Electrochemical properties of amorphous RuO2·xH2O electrodes.

An In-depth Technical Guide on the Electrochemical Properties of Amorphous RuO₂·xH₂O Electrodes

Introduction

Amorphous hydrous ruthenium oxide (RuO₂·xH₂O) stands as a benchmark material for supercapacitor electrodes due to its exceptional specific capacitance, remarkable rate capability, and long cycle life. Unlike its crystalline counterpart, the disordered structure of amorphous RuO₂·xH₂O, combined with its water content, facilitates rapid proton and electron transport, leading to superior charge storage performance. This technical guide provides a comprehensive overview of the synthesis, electrochemical properties, charge storage mechanism, and experimental characterization of amorphous RuO₂·xH₂O electrodes, tailored for researchers and scientists in the fields of materials science and energy storage.

Synthesis of Amorphous RuO₂·xH₂O

The most common method for synthesizing amorphous RuO₂·xH₂O is the sol-gel process.[1][2] This method allows for excellent control over the material's properties by adjusting parameters such as pH, temperature, and precursor concentration.

Sol-Gel Synthesis Protocol

A typical sol-gel synthesis involves the hydrolysis of a ruthenium precursor, most commonly ruthenium chloride (RuCl₃·xH₂O), in an aqueous solution. The pH of the solution is carefully increased by adding an alkaline solution (e.g., NaOH or NH₄OH) to induce the precipitation of hydrous ruthenium oxide. The resulting precipitate is then washed, dried, and annealed at a relatively low temperature (typically around 150°C) to obtain the amorphous phase with the desired water content.[3][4]

Caption: Workflow for the sol-gel synthesis of amorphous RuO₂·xH₂O.

Electrochemical Properties and Performance

The electrochemical performance of amorphous RuO₂·xH₂O is highly dependent on its structure and water content, which are significantly influenced by the annealing temperature.[1][3] The amorphous phase generally exhibits the highest specific capacitance.[1] As the annealing temperature increases, the material begins to crystallize, leading to a sharp decline in its charge storage capacity.[3]

| Property | Value | Conditions | Reference |

| Specific Capacitance | > 720 F/g | Amorphous, synthesized via sol-gel | [1] |

| Specific Capacitance | 760 F/g | Pure RuO₂·xH₂O from sol-gel | [2] |

| Specific Capacitance | 655 F/g | Annealed at 150°C | [3] |

| Specific Capacitance | 547 F/g | Annealed at 175°C | [3] |

| Specific Capacitance | 87 F/g | Annealed at 400°C (crystalline) | [3] |

| Resistivity | ~10⁻³ Ω·cm | Pellets made from amorphous powder | [1] |

| Proton Conductivity | ~5.3 x 10⁻³ S/cm | Estimated from resistance measurements | [5] |

Charge Storage Mechanism

The charge storage in amorphous RuO₂·xH₂O is attributed to a pseudocapacitive mechanism, which involves fast and reversible Faradaic reactions at the electrode surface and within its bulk. This mechanism is distinct from the electrical double-layer capacitance (EDLC) observed in carbon-based materials. The high capacitance of amorphous RuO₂·xH₂O arises from the insertion and extraction of protons from the electrolyte into the hydrous oxide structure, coupled with a change in the oxidation state of ruthenium.[4][5]

The proposed reaction is as follows: RuOₓ(OH)ᵧ + δH⁺ + δe⁻ ↔ RuOₓ₋₋δ(OH)ᵧ₊δ

This process is facilitated by the mixed electronic-protonic conductivity of the material.[4] The amorphous structure provides facile pathways for proton diffusion, while the ruthenium oxide matrix ensures efficient electron transport.[5]

Caption: Proposed charge storage mechanism in amorphous RuO₂·xH₂O electrodes.

Experimental Protocols for Electrochemical Characterization

Accurate and reproducible electrochemical characterization is crucial for evaluating the performance of amorphous RuO₂·xH₂O electrodes. A standard three-electrode setup is typically employed for this purpose.

Working Electrode Preparation

-

Slurry Formulation: A homogeneous slurry is prepared by mixing the active material (amorphous RuO₂·xH₂O powder), a conductive additive (e.g., carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP). A typical mass ratio is 80:10:10 (active material:conductive additive:binder).

-

Coating: The slurry is uniformly coated onto a current collector (e.g., titanium foil or glassy carbon) and dried in a vacuum oven at a specified temperature (e.g., 80-120°C) to remove the solvent.

-

Pressing: The dried electrode is then pressed under a specific pressure to ensure good contact between the particles and the current collector.

Electrochemical Cell Assembly

-

A three-electrode electrochemical cell is assembled using the prepared working electrode, a counter electrode (typically a platinum wire or foil), and a reference electrode (e.g., a saturated calomel (B162337) electrode (SCE) or Ag/AgCl).

-

An aqueous electrolyte, such as 0.5 M H₂SO₄, is used.

Electrochemical Measurements

-

Cyclic Voltammetry (CV): CV is performed to assess the capacitive behavior and potential window of the electrode. The current response is measured as the potential is swept linearly between two set limits. A rectangular-shaped CV curve is indicative of good capacitive behavior.[1]

-

Galvanostatic Charge-Discharge (GCD): GCD tests are conducted to determine the specific capacitance, energy density, and power density. The electrode is charged and discharged at a constant current, and the potential is monitored over time.

-

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the internal resistance, charge transfer resistance, and ion diffusion kinetics of the electrode. A small AC voltage perturbation is applied over a wide range of frequencies, and the impedance response is measured.[6]

Caption: Workflow for the electrochemical characterization of electrodes.

Conclusion

Amorphous RuO₂·xH₂O continues to be a material of significant interest in the field of electrochemical energy storage. Its high specific capacitance, which can exceed 720 F/g, is a direct result of its unique amorphous structure and the pseudocapacitive charge storage mechanism involving proton intercalation.[1] The synthesis and electrochemical properties are highly tunable, with low-temperature annealing being critical for preserving the amorphous phase and maximizing performance.[3] The detailed experimental protocols provided in this guide offer a standardized approach for the characterization of these high-performance electrode materials, facilitating further research and development in the pursuit of next-generation supercapacitors.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ruthenium(IV) Oxide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Ruthenium(IV) oxide hydrate (B1144303) (RuO₂·xH₂O) is a material of significant scientific and technological interest, primarily owing to its exceptional electrochemical properties and catalytic activity. This guide provides a comprehensive overview of its core physical and chemical characteristics, detailed experimental protocols for its synthesis and characterization, and visual representations of key mechanisms and workflows.

Physical Properties

Ruthenium(IV) oxide hydrate is typically a black, fine powder.[1] Its physical properties are intrinsically linked to its degree of hydration, denoted by 'x' in its chemical formula. This hydration level significantly influences its structure, density, and electrochemical performance.

Quantitative Physical Data

The following table summarizes key quantitative physical properties of both anhydrous and hydrous Ruthenium(IV) oxide.

| Property | Anhydrous RuO₂ | This compound (RuO₂·xH₂O) |

| Molar Mass | 133.07 g/mol [2] | Varies with x (e.g., x=1: 151.08 g/mol ; x=2: 169.09 g/mol ) |

| Appearance | Blue-black solid[2] | Black fine powder[1] |

| Density | 6.97 g/cm³[2] | Varies with water content |

| Boiling Point | 1200 °C (sublimes)[2] | Decomposes upon heating |

| Solubility in Water | Insoluble[2] | Insoluble |

| Magnetic Susceptibility (χ) | +162.0 x 10⁻⁶ cm³/mol[2][3] | Data not readily available, but expected to be paramagnetic[4] |

| BET Surface Area | 20-100 m²/g (depending on synthesis) | Can be significantly higher than anhydrous form |

Chemical Properties

This compound is a mixed electronic-protonic conductor, a property that underpins its utility in supercapacitors and as a catalyst.[5] It is generally insoluble in water and acids but exhibits slight solubility in sodium hydroxide.

Electrochemical Properties

The electrochemical behavior of RuO₂·xH₂O is dominated by pseudocapacitance, which arises from fast and reversible Faradaic reactions at the surface of the material. This allows it to store significantly more charge than traditional electric double-layer capacitors. The specific capacitance is highly dependent on the water content, with an optimal level of hydration leading to maximum performance.[2] Annealing the material at temperatures around 150-200 °C can optimize the water content and enhance its capacitive properties.[2]

Catalytic Activity

Ruthenium(IV) oxide, both in its anhydrous and hydrated forms, is a highly effective catalyst for a variety of reactions, most notably the oxygen evolution reaction (OER), a critical process in water splitting for hydrogen production. It is also utilized in the Sumitomo-Deacon process for chlorine production.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research and development.

Synthesis Protocols

Several methods are employed for the synthesis of RuO₂·xH₂O, each yielding materials with different properties.

1. Precipitation Method

This is a common and straightforward method for synthesizing amorphous hydrous ruthenium oxide.

-

Procedure:

-

Dissolve a ruthenium precursor, typically Ruthenium(III) chloride (RuCl₃·xH₂O), in deionized water to form a solution of a specific concentration (e.g., 0.1 M).[6]

-

Slowly add a basic solution, such as 1 M NaOH, dropwise to the ruthenium chloride solution while stirring vigorously.[6]

-

Continue adding the base until the pH of the solution reaches a desired value (typically around 7).

-

A black precipitate of RuO₂·xH₂O will form.

-

Age the precipitate in the solution for a period of time (e.g., 1 hour) at a slightly elevated temperature (e.g., 70-80 °C) to ensure complete reaction.[6]

-

Isolate the precipitate by centrifugation or filtration.

-

Wash the product repeatedly with deionized water to remove any remaining ions.

-

Dry the final product in an oven at a low temperature (e.g., 60-80 °C) to obtain the hydrated ruthenium oxide powder.

-

2. Sol-Gel Synthesis

The sol-gel method allows for the preparation of nanostructured RuO₂·xH₂O.

-

Procedure:

-

Dissolve RuCl₃·xH₂O in an alcoholic solvent, such as ethanol.[7]

-

Add a gelation agent, like propylene (B89431) oxide, to the solution. This will initiate the formation of a gel.[8]

-

Allow the gel to age for a specific period.

-

Wash the gel with a suitable solvent to remove unreacted precursors.

-

Dry the gel under controlled conditions (e.g., in a vacuum oven) to obtain the hydrous oxide.

-

Subsequent heat treatment can be used to control the degree of hydration and crystallinity.[8]

-

3. Hydrothermal Synthesis

Hydrothermal synthesis is used to produce crystalline nanoparticles of hydrous ruthenium oxide.

-

Procedure:

-

Prepare an aqueous solution of a ruthenium precursor (e.g., RuCl₃·xH₂O).[9]

-

Transfer the solution to a Teflon-lined stainless-steel autoclave.

-

Heat the autoclave to a specific temperature (e.g., 150-180 °C) for a set duration (e.g., 12-24 hours).[9]

-

After cooling to room temperature, collect the resulting precipitate.

-

Wash the product thoroughly with deionized water and ethanol.

-

Dry the final product at a low temperature.

-

Characterization Protocols

A suite of analytical techniques is used to characterize the physical and chemical properties of RuO₂·xH₂O.

1. X-ray Diffraction (XRD)

-

Objective: To determine the crystal structure and phase purity of the material.

-

Methodology:

-

A powdered sample of RuO₂·xH₂O is mounted on a sample holder.

-

The sample is irradiated with monochromatic X-rays, typically Cu Kα radiation (λ = 1.5406 Å).

-

The diffraction pattern is recorded over a 2θ range (e.g., 10-80°).

-

The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to standard diffraction patterns. Amorphous materials will show broad, diffuse peaks, while crystalline materials will exhibit sharp peaks.

-

2. Thermogravimetric Analysis (TGA)

-

Objective: To determine the water content (x) in RuO₂·xH₂O and its thermal stability.

-

Methodology:

-